5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide
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Overview
Description
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H17NO4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 5-methyl-2-[(oxolan-2-yl)methoxy]benzene with chlorosulfonic acid to form 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present on the benzene ring.
Scientific Research Applications
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific chemical properties.
Biological Research: It can be used in studies investigating the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide
- 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride
Uniqueness
5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,13,14,15) |
InChI Key |
ACOBIKJOGFSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)N |
Origin of Product |
United States |
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